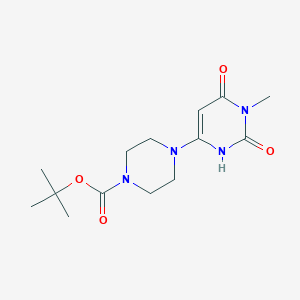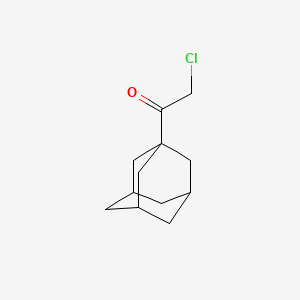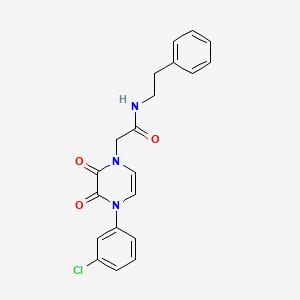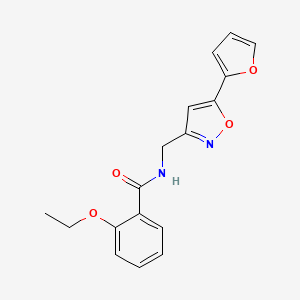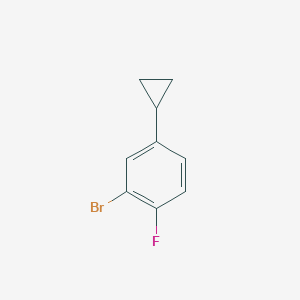
6-Fluoro-3-cyclopropylbromobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-cyclopropylbromobenzene is an organic compound with the molecular formula C₉H₈BrF It is a derivative of benzene, where a fluorine atom is substituted at the 6th position and a bromine atom at the 3rd position, with a cyclopropyl group attached to the benzene ring
Applications De Recherche Scientifique
6-Fluoro-3-cyclopropylbromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules. It can be used in the design of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-cyclopropylbromobenzene typically involves a multi-step process. One common method is the halogenation of cyclopropylbenzene derivatives. The process can be summarized as follows:
Bromination: Cyclopropylbenzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 3-bromocyclopropylbenzene.
Fluorination: The brominated product is then subjected to a fluorination reaction using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor. This step introduces the fluorine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 6-Fluoro-3-cyclopropylbromobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of catalysts and reagents can be tailored to minimize environmental impact and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-cyclopropylbromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of cyclopropylfluorobenzene ketones or acids.
Reduction: Formation of cyclopropylfluorobenzene alcohols or alkanes.
Coupling: Formation of biaryl compounds with diverse functional groups.
Comparaison Avec Des Composés Similaires
6-Fluoro-3-cyclopropylbromobenzene can be compared with other similar compounds, such as:
3-Bromo-6-fluorobenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Fluoro-3-chlorobenzene: Substitutes chlorine for bromine, which can influence the compound’s chemical properties and reactivity.
3-Cyclopropyl-6-chlorobenzene: Contains a chlorine atom instead of fluorine, potentially altering its interactions with biological targets.
The uniqueness of 6-Fluoro-3-cyclopropylbromobenzene lies in the combination of its fluorine, bromine, and cyclopropyl substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-bromo-4-cyclopropyl-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKPISEORGJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
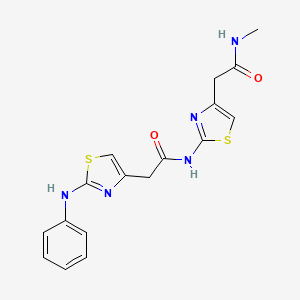
![2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole](/img/structure/B2587390.png)
![4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2587391.png)
![3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2587392.png)
![N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2587393.png)
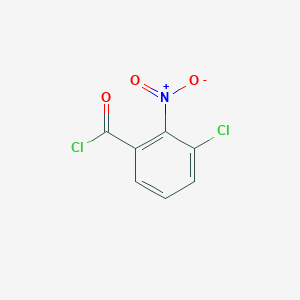
![2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2587395.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2587400.png)
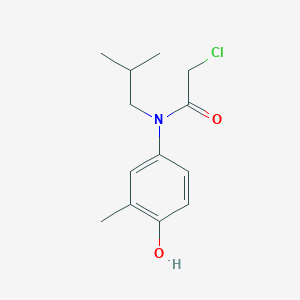
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2587402.png)
